molecular formula C9H8N2O2 B1213062 4-(hydroxyamino)quinoline N-oxide CAS No. 4637-56-3

4-(hydroxyamino)quinoline N-oxide

Cat. No.: B1213062
CAS No.: 4637-56-3
M. Wt: 176.17 g/mol
InChI Key: KCGKBOFRVKLKOO-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)quinoline N-oxide is a chemical compound with the molecular formula C9H8N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a hydroxyamino group and an N-oxide moiety

Biochemical Analysis

Biochemical Properties

4-(hydroxyamino)quinoline N-oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the key enzymes that interact with this compound is nitroquinoline-N-oxide reductase. This enzyme catalyzes the reduction of this compound to 4-nitroquinoline N-oxide, utilizing NAD+ or NADP+ as electron acceptors . The interaction between this compound and nitroquinoline-N-oxide reductase is crucial for the compound’s biochemical activity, as it influences the redox state and metabolic pathways within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, the reduction of this compound by nitroquinoline-N-oxide reductase results in the formation of 4-nitroquinoline N-oxide, which can further interact with cellular components and influence various biochemical processes . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as nitroquinoline-N-oxide reductase, which catalyzes its reduction to 4-nitroquinoline N-oxide . This interaction influences the redox state and metabolic flux within the cell, affecting the levels of metabolites and the overall metabolic balance. Additionally, this compound can modulate the activity of other enzymes and cofactors, further impacting metabolic pathways and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxyamino)quinoline N-oxide typically involves the reduction of 4-nitroquinoline N-oxide. One common method includes the use of reducing agents such as sodium dithionite or zinc in acidic conditions. The reaction proceeds as follows: [ \text{4-nitroquinoline N-oxide} + \text{reducing agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxyamino)quinoline N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-nitroquinoline N-oxide.

    Reduction: It can be reduced to form 4-aminoquinoline.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the hydroxyamino group under mild conditions.

Major Products:

    Oxidation: 4-nitroquinoline N-oxide

    Reduction: 4-aminoquinoline

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

4-(Hydroxyamino)quinoline N-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-nitroquinoline N-oxide
  • 4-aminoquinoline
  • Quinoline N-oxide

Comparison: 4-(Hydroxyamino)quinoline N-oxide is unique due to the presence of both hydroxyamino and N-oxide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 4-nitroquinoline N-oxide is primarily an oxidizing agent, this compound can undergo both oxidation and reduction reactions, making it more versatile in chemical synthesis and biological studies.

Properties

IUPAC Name

N-(1-hydroxyquinolin-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGKBOFRVKLKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO)C=CN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20982
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gold -colored granular solid. (NTP, 1992), Gold solid; [CAMEO]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20982
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 4-Hydroxyaminoquinoline-1-oxide
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20982
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00000002 [mmHg]
Record name 4-Hydroxyaminoquinoline-1-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11628
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4637-56-3
Record name 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20982
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-(Hydroxyamino)quinoline N-Oxide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(hydroxyamino)quinoline N-oxide
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